molecular formula C19H23ClN4O5S2 B11405353 5-chloro-N-[4-(2-ethylpiperidino)sulfonylphenyl]-2-mesyl-pyrimidine-4-carboxamide

5-chloro-N-[4-(2-ethylpiperidino)sulfonylphenyl]-2-mesyl-pyrimidine-4-carboxamide

Cat. No.: B11405353
M. Wt: 487.0 g/mol
InChI Key: ISAAEPNCJSJWPZ-UHFFFAOYSA-N
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Description

5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methanesulfonyl, and carboxamide groups, as well as a phenyl ring substituted with an ethylpiperidinylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetyl chloride and urea under controlled conditions.

    Introduction of Substituents: The chloro, methanesulfonyl, and carboxamide groups are introduced through subsequent reactions involving chlorination, sulfonylation, and amidation, respectively.

    Attachment of the Phenyl Ring: The phenyl ring with the ethylpiperidinylsulfonyl group is attached through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, bases like sodium hydroxide, and solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-{4-[(2-ETHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23ClN4O5S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O5S2/c1-3-14-6-4-5-11-24(14)31(28,29)15-9-7-13(8-10-15)22-18(25)17-16(20)12-21-19(23-17)30(2,26)27/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,25)

InChI Key

ISAAEPNCJSJWPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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